Triethylphosphine acts as a strong nucleophile and a good source of phosphorus, making it a crucial catalyst for various organic reactions. Some prominent examples include:
Triethylphosphine readily forms stable complexes with various transition metals due to its ability to donate lone pair electrons from the phosphorus atom. These complexes find applications in:
Triethylphosphine serves as a starting material for the synthesis of various organophosphorus compounds, which have diverse applications. These include:
Triethylphosphine is an organophosphorus compound with the chemical formula P(CH₂CH₃)₃. It appears as a colorless liquid and has a characteristic unpleasant odor typical of alkylphosphines. The molecular structure exhibits a pyramidal shape, which is indicative of its trigonal pyramidal geometry, and it has a Tolman cone angle of 132°, allowing it to act as a ligand in various coordination complexes, particularly in organometallic chemistry . Triethylphosphine is known for its high basicity and ability to form stable complexes with transition metals.
Triethylphosphine can be synthesized through several methods:
Triethylphosphine finds applications across various fields:
Studies have shown that triethylphosphine interacts effectively with various metal halides and other organophosphorus compounds. For instance, it can reduce copper(II) chloride to copper(I) chloride under specific conditions, forming stable coordination complexes that have been characterized using spectroscopic methods . The interaction between triethylphosphine and different substrates highlights its versatility as a reducing agent and ligand.
Triethylphosphine shares similarities with other phosphines but has unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound | Formula | Notable Features |
---|---|---|
Triphenylphosphine | P(C₆H₅)₃ | More sterically hindered; widely used in organic synthesis and catalysis. |
Dimethylphenylphosphine | P(CH₃)₂C₆H₅ | Less basic than triethylphosphine; used in specific catalytic processes. |
Diphenylphosphine | P(C₆H₅)₂ | Intermediate steric bulk; commonly used in coordination chemistry. |
Uniqueness of Triethylphosphine:
Triethylphosphine, with the chemical formula $$ \text{P}(\text{CH}2\text{CH}3)_3 $$, was first synthesized in the mid-19th century during foundational investigations into organophosphorus compounds. Paul Thénard, a French chemist, reported the synthesis of tertiary phosphines, including triethylphosphine, in 1847 through the reaction of ethyl chloride with calcium phosphide. This early method, though hazardous, marked a critical advancement in phosphorus chemistry. By 1857, August Wilhelm von Hofmann and Auguste Cahours refined the synthesis using ethyl zinc and phosphorus trichloride, enabling isolation of triethylphosphine in pure form.
The Grignard reagent-based synthesis, developed later, became a cornerstone for producing triethylphosphine:
$$
3 \, \text{CH}3\text{CH}2\text{MgCl} + \text{P}(\text{OC}6\text{H}5)3 \rightarrow \text{P}(\text{CH}2\text{CH}3)3 + 3 \, \text{C}6\text{H}5\text{OMgCl}
$$
This method improved yield and safety, facilitating broader experimental use.
Triethylphosphine emerged as a pivotal compound in elucidating the behavior of tertiary phosphines. Its stability relative to trimethylphosphine made it a preferred ligand in early coordination chemistry studies. For example, the synthesis of trans-PtHCl($$\text{PEt}3$$)$$2$$ in the late 19th century demonstrated its utility in stabilizing transition metal complexes.
The compound also played a role in foundational reactions such as the Michaelis-Arbuzov rearrangement, where triethylphosphite reacts with alkyl halides to form phosphonates. Additionally, triethylphosphine’s nucleophilic properties were critical in the development of the Wittig reaction, enabling olefin synthesis from aldehydes and ketones.
Research on triethylphosphine expanded significantly in the 20th century:
Triethylphosphine belongs to the tertiary phosphine subclass ($$\text{R}_3\text{P}$$), distinguished by its three ethyl groups bonded to phosphorus. Key characteristics include:
Property | Triethylphosphine | Primary/Secondary Phosphines |
---|---|---|
Structure | Pyramidal ($$C_{3v}$$ symmetry) | Pyramidal with fewer substituents |
Basicity | Moderate ($$pK_a \approx 8.7$$) | Lower basicity |
Electronic Effects | Strong σ-donor, weak π-acceptor | Variable based on substituents |
Steric Bulk | Tolman cone angle: 132° | Smaller cone angles |
Its electronic and steric profile makes it ideal for tuning metal-ligand interactions in catalysis. In contrast, primary ($$\text{RPH}2$$) and secondary ($$\text{R}2\text{PH}$$) phosphines are more reactive but less thermally stable.
Triethylphosphine is synthesized via two primary routes:
Triethylphosphine’s strong σ-donor capacity stabilizes electron-deficient metals. Notable complexes include:
Triethylphosphine is an organophosphorus compound with the molecular formula C₆H₁₅P [1] [2]. The structure consists of a central phosphorus atom bonded to three ethyl groups (CH₃CH₂-) [1]. Each ethyl group is attached directly to the phosphorus atom through a P-C bond, forming a tetrahedral arrangement with the lone pair of electrons occupying the fourth position [1] [3]. The structural representation can be written as P(CH₂CH₃)₃, highlighting the three equivalent ethyl substituents around the central phosphorus atom [1] [4].
The molecular weight of triethylphosphine is 118.16 g/mol, which is derived from the combined atomic weights of its constituent elements: 6 carbon atoms, 15 hydrogen atoms, and 1 phosphorus atom [2] [5] [7]. This relatively low molecular weight contributes to its physical properties, including its liquid state at room temperature [3] [4].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is officially named triethylphosphane [7] [15]. This systematic name indicates the presence of three ethyl groups attached to a phosphorus atom with no additional functional groups [2] [7].
Several common names and alternative nomenclature exist for this compound in scientific literature and commercial contexts [4] [7]. These include:
Triethylphosphine exists as a colorless liquid at standard temperature and pressure (25°C and 1 atm) [3] [4] [15]. The compound has a transparent appearance with no visible particulates when pure [3] [15]. A distinctive characteristic of triethylphosphine is its strong, unpleasant odor, which is typical of alkylphosphines [1] [3]. This odor has been described as vile and nauseating, making it easily detectable even at low concentrations [15].
The liquid state of triethylphosphine at ambient conditions distinguishes it from some other tertiary phosphines in its homologous series, such as trimethylphosphine, which has a lower boiling point, and higher molecular weight phosphines like triphenylphosphine, which is solid at room temperature [1] [14].
Triethylphosphine exhibits well-defined thermal properties that have been thoroughly characterized through experimental measurements [5] [15]. The compound has a melting point of -88°C, indicating that it remains liquid across a wide temperature range below standard ambient conditions [15]. This low melting point is consistent with the relatively weak intermolecular forces between triethylphosphine molecules [5].
The boiling point of triethylphosphine occurs in the range of 127-128°C at standard atmospheric pressure [3] [15]. This thermal property is important for purification processes and handling procedures in laboratory and industrial settings [3]. The relatively high boiling point compared to its molecular weight suggests significant intermolecular interactions, likely due to the polarizability of the phosphorus center [5].
Additional thermal parameters that characterize triethylphosphine include:
These thermodynamic properties provide valuable information for understanding the behavior of triethylphosphine in various chemical processes and reactions [5] [15].
The density of triethylphosphine ranges from 0.802 to 0.88 g/mL at 20°C, making it less dense than water [3] [15]. This property is important for separation techniques and handling procedures in laboratory settings [3]. The variation in reported density values likely stems from different measurement techniques and sample purities used across studies [15].
The refractive index of triethylphosphine is n₂₀/D 1.456, which is a useful parameter for identification and purity assessment [3]. This optical property relates to the compound's ability to bend light and is correlated with its molecular structure and electron density distribution [3].
While specific viscosity data for triethylphosphine is limited in the scientific literature, the compound is known to have a relatively low viscosity consistent with other small-molecule tertiary phosphines [15] [20]. The viscosity is expected to be influenced by temperature, with decreasing viscosity at elevated temperatures following typical liquid behavior [20].
The flash point of triethylphosphine is approximately 1°F (-17.2°C), indicating that it is highly flammable and can ignite at low temperatures [15]. This property necessitates careful handling and storage procedures in laboratory and industrial settings [15].
Triethylphosphine exhibits a distinctive solubility profile across different solvent systems, which is important for its applications in synthesis and catalysis [3] [11]. The compound is insoluble in water, which is consistent with its predominantly hydrophobic character due to the three ethyl groups [3] [7]. When exposed to water, triethylphosphine undergoes slow decomposition rather than dissolution [7] [19].
In contrast, triethylphosphine demonstrates good to excellent solubility in most organic solvents, making it versatile for various chemical applications [3] [11]. The solubility profile includes:
This solubility behavior is primarily governed by the molecular structure of triethylphosphine, particularly its moderate polarity due to the phosphorus center and the hydrophobic character of the ethyl groups [3] [11]. The solubility characteristics make triethylphosphine particularly useful as a ligand in organometallic chemistry and as a reagent in organic synthesis [1] [3].
Triethylphosphine possesses a trigonal pyramidal molecular geometry around the central phosphorus atom [1] [6] [14]. This three-dimensional arrangement features the phosphorus atom at the apex of the pyramid with the three ethyl groups forming the base, while the lone pair of electrons occupies the fourth position of the tetrahedral electron pair geometry [1] [6]. The overall molecular structure belongs to the C₃ᵥ point group, indicating that it has a three-fold rotational axis of symmetry (C₃) and three vertical mirror planes (σᵥ) [1] [21] [27].
The C₃ᵥ symmetry classification is significant because it determines many of the physical and spectroscopic properties of triethylphosphine [21] [27]. This symmetry group is characterized by:
The pyramidal geometry is a direct consequence of the presence of the lone pair on the phosphorus atom, which exerts significant electronic repulsion on the bonding electron pairs [1] [6]. This geometry is common among tertiary phosphines and contrasts with the planar arrangement observed in tertiary amines [14] [25].
The structural parameters of triethylphosphine have been determined through various experimental and computational methods [8] [9] [10]. The P-C bond lengths in triethylphosphine are approximately 1.85 Å, which is consistent with typical P-C single bonds in organophosphorus compounds [8] [9] [10]. This bond length reflects the covalent interaction between the phosphorus atom and the carbon atoms of the ethyl groups [8].
The C-P-C bond angles in triethylphosphine range from approximately 98° to 104° [9] [10] [14]. These angles are notably smaller than the ideal tetrahedral angle of 109.5°, which can be attributed to two main factors:
Computational studies and crystallographic data from related compounds suggest that the P-C-C angles within the ethyl groups are close to the expected tetrahedral value of approximately 110° [8] [9] [10]. The ethyl groups themselves adopt a staggered conformation to minimize steric interactions [9] [10].
These structural parameters play a crucial role in determining the reactivity and coordination properties of triethylphosphine, particularly its effectiveness as a ligand in organometallic complexes [1] [9].
The electronic structure of triethylphosphine is characterized by the unique bonding properties of the phosphorus atom [12] [14]. Unlike nitrogen in analogous amines, phosphorus in triethylphosphine predominantly uses its 3p orbitals for forming bonds with carbon atoms, with relatively little sp hybridization [12] [14]. This bonding behavior is consistent with Drago's rule, which states that hybridization is limited when the central atom belongs to the third or higher period of the periodic table and possesses one lone pair [12].
The valence electronic configuration of phosphorus in triethylphosphine can be described as follows:
The limited hybridization in triethylphosphine explains several of its structural and chemical properties, including:
This electronic configuration also influences the reactivity patterns of triethylphosphine, particularly its behavior as a Lewis base and nucleophile in various chemical reactions [14] [25].
Triethylphosphine functions as a strong Lewis base due to the availability of the lone pair of electrons on the phosphorus atom [16] [17] [25]. This lone pair, which has predominantly s-character, can be readily donated to electron-deficient species (Lewis acids), forming coordinate covalent or dative bonds [17] [25]. The Lewis base strength of triethylphosphine is greater than that of phosphine (PH₃) due to the electron-donating effect of the ethyl groups, which increases the electron density at the phosphorus center [16] [25].
The nucleophilicity of triethylphosphine is a key aspect of its chemical behavior and reactivity [16] [18]. As a nucleophile, triethylphosphine can attack electrophilic centers in various chemical reactions, including:
The nucleophilicity of triethylphosphine is influenced by several factors:
Flammable;Corrosive;Irritant